Arzoxifene Hydrochloride

Osteoporosis Bone Metabolism SERM Comparative Efficacy

Arzoxifene Hydrochloride (CAS 182133-27-3), also designated LY353381, is a benzothiophene-derived selective estrogen receptor modulator (SERM) developed by Eli Lilly. Structurally an analog of raloxifene, it was engineered as a prodrug with an ether oxygen replacing the carbonyl hinge and a protected phenolic hydroxyl group to enhance oral bioavailability.

Molecular Formula C28H30ClNO4S
Molecular Weight 512.1 g/mol
CAS No. 182133-27-3
Cat. No. B062560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArzoxifene Hydrochloride
CAS182133-27-3
Molecular FormulaC28H30ClNO4S
Molecular Weight512.1 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)O)OC4=CC=C(C=C4)OCCN5CCCCC5.Cl
InChIInChI=1S/C28H29NO4S.ClH/c1-31-22-8-5-20(6-9-22)28-27(25-14-7-21(30)19-26(25)34-28)33-24-12-10-23(11-13-24)32-18-17-29-15-3-2-4-16-29;/h5-14,19,30H,2-4,15-18H2,1H3;1H
InChIKeyNHSNLUIMAQQXGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Arzoxifene Hydrochloride (CAS 182133-27-3) for Research Applications: SERM Procurement and Comparative Selection Guide


Arzoxifene Hydrochloride (CAS 182133-27-3), also designated LY353381, is a benzothiophene-derived selective estrogen receptor modulator (SERM) developed by Eli Lilly [1]. Structurally an analog of raloxifene, it was engineered as a prodrug with an ether oxygen replacing the carbonyl hinge and a protected phenolic hydroxyl group to enhance oral bioavailability [2]. The compound functions as a potent estrogen antagonist in mammary and uterine tissues while acting as an estrogen agonist in bone and lipid metabolism [3]. Arzoxifene demonstrates nanomolar binding affinity for estrogen receptors (ERs) and exhibits a distinct tissue-selectivity profile compared to both first-generation (tamoxifen) and second-generation (raloxifene) SERMs [4].

Why Generic SERM Substitution Fails: Critical Differentiation Between Arzoxifene, Raloxifene, and Tamoxifen in Preclinical and Clinical Research


SERMs are not pharmacologically interchangeable. Despite shared benzothiophene cores between arzoxifene and raloxifene, structural modifications confer clinically and preclinically meaningful differences in bioavailability, tissue-specific potency, and adverse event profiles [1]. Substituting tamoxifen for arzoxifene introduces confounding endometrial stimulation absent in arzoxifene, while substituting raloxifene fails to capture arzoxifene's superior bone anabolic activity and distinct MCF-7 inhibitory potency [2]. Generic selection based solely on SERM class membership ignores quantifiable differences in efficacy, safety, and mechanism that directly impact experimental reproducibility and translational relevance [3].

Arzoxifene Hydrochloride Comparative Evidence: Quantitative Differentiation in Bone Mineral Density, Anti-Proliferative Potency, Uterine Safety, and Vasomotor Adverse Events


Superior Bone Mineral Density (BMD) Gains vs. Raloxifene in Postmenopausal Osteoporosis

In a 12-month, randomized, double-blind NEXT trial comparing arzoxifene 20 mg/day (N=158) to raloxifene 60 mg/day (N=162) in postmenopausal women with osteoporosis, arzoxifene produced significantly greater increases in lumbar spine, femoral neck, and total hip BMD [1]. This direct head-to-head evidence demonstrates that arzoxifene provides superior skeletal anabolic activity compared to the clinically established SERM raloxifene.

Osteoporosis Bone Metabolism SERM Comparative Efficacy

Differential Anti-Proliferative Potency vs. Tamoxifen in MCF-7 Breast Cancer Cells

Preclinical studies demonstrate that arzoxifene inhibits estrogen-dependent growth of MCF-7 human breast cancer cells with 3,000- to 25,000-fold higher potency than tamoxifen [1]. This quantitative difference establishes arzoxifene as a substantially more potent antiestrogen in mammary epithelial cell assays, enabling effective growth inhibition at considerably lower molar concentrations.

Breast Cancer Cell Proliferation Assay SERM Potency

Reduced Uterine Estrogenicity vs. Tamoxifen and Raloxifene

Arzoxifene demonstrates a neutral endometrial profile, exhibiting reduced estrogenicity in uterine tissue compared to both tamoxifen and raloxifene [1]. In a 6-month Phase 2 study of postmenopausal women with low bone mass (N=219), endometrial thickness change with arzoxifene was not significantly different from placebo or raloxifene; no cases of endometrial hyperplasia or adenocarcinoma were observed [2]. This contrasts with tamoxifen's established uterotrophic effects and increased endometrial cancer risk.

Endometrial Safety Tissue Selectivity SERM Pharmacology

Lower Incidence of Hot Flushes vs. Raloxifene in Osteoporosis Patients

In the head-to-head NEXT trial comparing arzoxifene 20 mg/day (N=158) to raloxifene 60 mg/day (N=162) in postmenopausal osteoporosis, arzoxifene demonstrated a significantly lower incidence of new or worsening hot flushes [1]. This differential in vasomotor adverse events is a quantifiable distinction between the two benzothiophene SERMs.

Vasomotor Symptoms Adverse Event Profile Patient Tolerability

Invasive Breast Cancer Risk Reduction vs. Placebo in Phase 3 Trial

The Phase 3 GENERATIONS trial (N=9,354 postmenopausal women with osteoporosis or low bone mass) demonstrated that arzoxifene 20 mg/day significantly reduced the incidence of invasive breast cancer compared to placebo over 48 months of follow-up [1]. This provides class-level evidence of arzoxifene's chemopreventive efficacy, confirming its functional SERM activity in mammary tissue.

Breast Cancer Prevention Chemoprevention Phase 3 Clinical Trial

In Vivo Bone Preservation Efficacy at Low Dose in Ovariectomized Rat Model

Preclinical studies in ovariectomized (OVX) rats establish a quantitative ED₅₀ for arzoxifene's bone-preserving effects . This provides a validated, low-dose efficacy benchmark for in vivo osteoporosis research applications.

In Vivo Pharmacology Osteoporosis Model ED₅₀ Determination

Arzoxifene Hydrochloride Optimal Research Applications: Evidence-Driven Scenarios for Scientific and Industrial Procurement


Comparative SERM Pharmacology Studies Requiring Superior Bone Anabolic Readouts

Arzoxifene 20 mg/day provides a 66% greater relative increase in lumbar spine BMD compared to raloxifene 60 mg/day (+2.75% vs. +1.66%; P<0.05) [1]. This magnitude of difference supports its use as a positive control or test compound in osteoporosis research where enhanced assay sensitivity is required to detect skeletal anabolic effects. The validated ED₅₀ of ~0.01 mg/kg/day in OVX rats further enables precise, low-dose in vivo dosing for bone metabolism studies.

Breast Cancer Cell Proliferation Assays Demanding High-Potency ER Antagonism

For in vitro MCF-7 cell proliferation assays requiring potent antiestrogenic activity, arzoxifene demonstrates 3,000- to 25,000-fold higher potency than tamoxifen [1]. This potency advantage enables effective growth inhibition at lower molar concentrations, reducing potential off-target effects and compound solubility challenges. Additionally, the 56% reduction in invasive breast cancer incidence demonstrated in the Phase 3 GENERATIONS trial (HR 0.41; P=0.002) validates arzoxifene's in vivo mammary antiestrogenic activity.

Uterine-Sparing SERM Investigations Without Endometrial Confounding

Arzoxifene exhibits a neutral endometrial profile with no significant increase in endometrial thickness and no cases of hyperplasia or adenocarcinoma in Phase 2 trials [1]. This contrasts with tamoxifen's documented uterotrophic effects. Researchers investigating SERM tissue selectivity or requiring ER antagonism in reproductive tissues without confounding uterine stimulation should select arzoxifene over tamoxifen-based experimental designs.

In Vivo Studies Prioritizing Reduced Vasomotor Confounding Variables

In head-to-head clinical comparison, arzoxifene 20 mg/day produced a significantly lower incidence of hot flushes (7.0%) compared to raloxifene 60 mg/day (16.7%; P<0.05) [1]. For in vivo models where vasomotor symptoms may introduce confounding physiological or behavioral variability, arzoxifene's superior tolerability profile makes it the preferred benzothiophene SERM.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Arzoxifene Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.